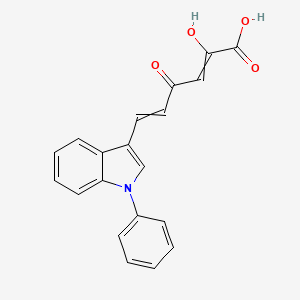
2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid in methanol under reflux conditions can yield the desired indole product .
Industrial Production Methods
Industrial production of such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid is unique due to its specific functional groups and the presence of a phenyl group attached to the indole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
862466-65-7 |
|---|---|
Formule moléculaire |
C20H15NO4 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
2-hydroxy-4-oxo-6-(1-phenylindol-3-yl)hexa-2,5-dienoic acid |
InChI |
InChI=1S/C20H15NO4/c22-16(12-19(23)20(24)25)11-10-14-13-21(15-6-2-1-3-7-15)18-9-5-4-8-17(14)18/h1-13,23H,(H,24,25) |
Clé InChI |
IYSYGYQLGLFTQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=CC(=O)C=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
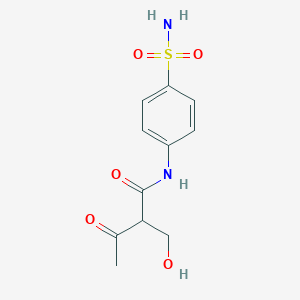

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
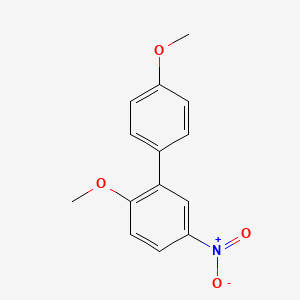
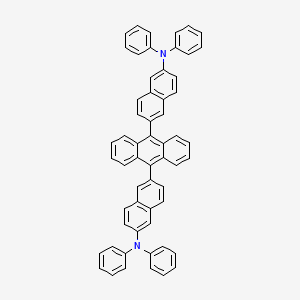
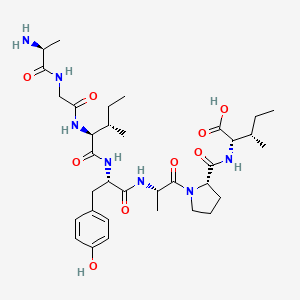


![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
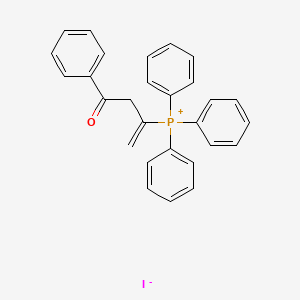
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
